4-(4-Ethylbenzoyl)quinoline; 97%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

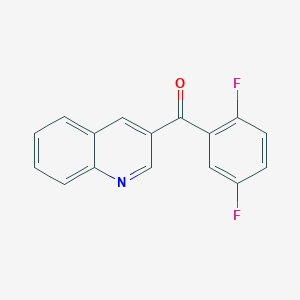

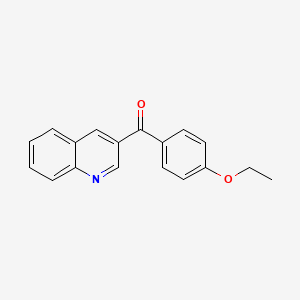

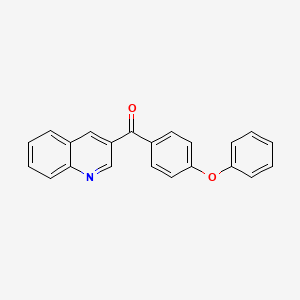

4-(4-Ethylbenzoyl)quinoline is a chemical compound with the molecular formula C18H15NO . It is a derivative of quinoline, which is a nitrogen-based heterocyclic aromatic compound .

Synthesis Analysis

Quinoline derivatives can be synthesized from α,β-unsaturated aldehydes . Other methods include the Friedländer Synthesis, which involves the reaction of aniline with glycerol in the presence of sulphuric acid . Another method is the Ptzinger quinoline synthesis, where isatin reacts with α-methylene carbonyl compound in the presence of a base in ethanol .Molecular Structure Analysis

The molecular structure of 4-(4-Ethylbenzoyl)quinoline consists of a benzene ring fused with a pyridine ring, similar to the structure of quinoline . The presence of the double ring structure and a heteroatom (N) in molecules of quinolines allows these compounds to undergo various transformations .Chemical Reactions Analysis

Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . They can also undergo reactions such as alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .Physical And Chemical Properties Analysis

4-(4-Ethylbenzoyl)quinoline has a predicted boiling point of 434.8±28.0 °C and a predicted density of 1.147±0.06 g/cm3 . Its pKa is predicted to be 2.56±0.13 .作用機序

Target of Action

3-(4-Ethylbenzoyl)quinoline, also known as 4-(4-Ethylbenzoyl)quinoline, is a derivative of quinoline . Quinolines and their derivatives have been found to exhibit numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of quinoline derivatives are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinolines exert their bactericidal effect by interfering with a bacterium’s ability to make DNA (replication) . They form a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes, thus blocking bacterial DNA supercoiling . This interaction with its targets leads to the inhibition of bacterial growth.

Biochemical Pathways

Quinolines in general are known to interfere with dna synthesis in bacteria by inhibiting the action of gyrase and topoisomerase iv enzymes . This disruption of DNA synthesis affects various downstream processes essential for bacterial growth and survival.

Pharmacokinetics

Quinolones, a class of drugs that includes quinoline derivatives, are known for their excellent tissue penetration . They are generally well-absorbed after oral administration, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in urine and feces .

Result of Action

The result of the action of 3-(4-Ethylbenzoyl)quinoline is the inhibition of bacterial growth. By interfering with DNA synthesis, it prevents bacteria from replicating and producing essential proteins, leading to their death .

実験室実験の利点と制限

4-(4-Ethylbenzoyl)quinoline; 97% is a versatile compound and has many advantages for laboratory experiments. It is relatively easy to synthesize, and can be used in a wide range of applications. Furthermore, it is relatively stable and has a high purity. However, 4-(4-Ethylbenzoyl)quinoline; 97% is also toxic and may cause skin irritation, so it should be handled with care.

将来の方向性

The potential applications of 4-(4-Ethylbenzoyl)quinoline; 97% are still being explored. Future research could focus on the development of new compounds based on 4-(4-Ethylbenzoyl)quinoline; 97%, such as derivatives and analogs. Additionally, further studies could be conducted to investigate its mechanism of action and to explore its potential therapeutic applications. Other areas of research could include the development of new synthetic methods for the production of 4-(4-Ethylbenzoyl)quinoline; 97% and the investigation of its pharmacokinetic and pharmacodynamic properties.

合成法

4-(4-Ethylbenzoyl)quinoline; 97% can be synthesized by the reaction of 4-ethylbenzaldehyde and quinolin-4-carboxylic acid in the presence of anhydrous zinc chloride. This reaction is carried out in a solvent such as ethanol, dimethylformamide, or ethyl acetate, and yields a product with a 97% purity.

科学的研究の応用

4-(4-Ethylbenzoyl)quinoline; 97% is a versatile compound with a wide range of applications in scientific research. It is used as an intermediate in the synthesis of several biologically active compounds, such as analgesics and anti-inflammatory agents. It is also used as a building block for the synthesis of polymers and other materials. In addition, 4-(4-Ethylbenzoyl)quinoline; 97% has been studied for its potential application in the treatment of cancer and other diseases.

Safety and Hazards

According to the safety data sheet, 4-(4-Ethylbenzoyl)quinoline is classified as having acute toxicity when ingested or in contact with skin. It can cause skin irritation and serious eye irritation. It is also suspected of causing genetic defects and may cause cancer. It is harmful to aquatic life and toxic to aquatic life with long-lasting effects .

特性

IUPAC Name |

(4-ethylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-15-5-3-4-6-17(15)19-12-16/h3-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOGKHYDEZFGDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。